molecular formula C12H10ClN3 B8772958 2-Chloro-4-(2-phenyldiaz-1-enyl)aniline CAS No. 16868-20-5

2-Chloro-4-(2-phenyldiaz-1-enyl)aniline

Cat. No.: B8772958
CAS No.: 16868-20-5
M. Wt: 231.68 g/mol
InChI Key: HUPIUXCRWNHLFL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-phenyldiaz-1-enyl)aniline is a halogenated aromatic amine characterized by a chloro group at the 2-position and a phenyldiazenyl (azo, N=N-Ph) moiety at the 4-position of the aniline backbone. The electron-withdrawing chloro group enhances electrophilic reactivity, while the conjugated diazenyl group may contribute to chromophoric behavior or catalytic activity in cross-coupling reactions.

Properties

CAS No.

16868-20-5

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

2-chloro-4-phenyldiazenylaniline

InChI

InChI=1S/C12H10ClN3/c13-11-8-10(6-7-12(11)14)16-15-9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

HUPIUXCRWNHLFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Methyl-4-(2-phenyldiaz-1-enyl)aniline

  • Structural Difference : Replaces the chloro group at position 2 with a methyl group.
  • Impact on Properties: Electronic Effects: Methyl is electron-donating, reducing electrophilicity compared to the chloro-substituted analog. This may decrease reactivity in substitution reactions.

2-Chloro-4-(1H-imidazol-1-yl)aniline

  • Structural Difference : Substitutes the phenyldiazenyl group at position 4 with a imidazole ring.
  • Impact on Properties :
    • Hydrogen Bonding : The imidazole moiety introduces hydrogen-bonding capability and basicity, enabling interactions in biological systems.
    • Applications : Widely used in pharmaceutical synthesis (e.g., antifungal agents) due to its heterocyclic reactivity .
  • Key Contrast : The diazenyl group in the target compound offers π-conjugation for chromophores, whereas imidazole provides heteroaromatic versatility.

Atrazine (2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine)

  • Structural Difference: Chloro-substituted triazine core with amino groups, distinct from the aniline backbone.
  • Impact on Properties :
    • Environmental Behavior : Atrazine’s chloro group contributes to herbicidal activity and environmental persistence, with documented risks of groundwater contamination .
    • Reactivity : The triazine ring undergoes hydrolysis more readily than aromatic amines, affecting degradation pathways.

Data Table: Comparative Analysis

Compound Substituent (Position 2) Substituent (Position 4) Key Properties/Applications
2-Chloro-4-(2-phenyldiaz-1-enyl)aniline Chloro (electron-withdrawing) Phenyldiazenyl (azo group) Chromophore potential, electrophilic reactivity
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline Methyl (electron-donating) Phenyldiazenyl Increased lipophilicity, reduced reactivity
2-Chloro-4-(1H-imidazol-1-yl)aniline Chloro Imidazole (heterocyclic) Pharmaceutical building block, H-bonding
Atrazine Chloro (on triazine) Ethylamino, isopropylamino Herbicide, environmental persistence

Electronic and Reactivity Profiles

  • The chloro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to methyl analogs. This property is critical in synthesizing azo dyes or metal complexes.
  • The phenyldiazenyl group’s conjugation stabilizes transition states in catalytic processes, a feature absent in imidazole derivatives .

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